4-(2,4-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine

DHODH Inhibition Hematologic Malignancy Preclinical Pharmacology

Obtaining DHODH inhibitors with reliable potency and clean safety profiles often delays research programs. 4-(2,4-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine (PTC299/emvododstat) resolves this with demonstrated 10-1000× greater potency than brequinar in leukemia cells and a Phase I safety profile devoid of hypertension or bleeding. - Potent DHODH/VEGFA dual inhibitor: IC50 ~1 nM in leukemia; EC50 2.0-31.6 nM against SARS-CoV-2. - Orally bioavailable with validated in vivo efficacy and BBB penetration for pediatric brain tumor models. - Available from milligram to bulk scale with expedited global shipping.

Molecular Formula C14H9F6N3O
Molecular Weight 349.23 g/mol
CAS No. 1219454-30-4
Cat. No. B1414453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine
CAS1219454-30-4
Molecular FormulaC14H9F6N3O
Molecular Weight349.23 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=NC=C2)C(=NO)N
InChIInChI=1S/C14H9F6N3O/c15-13(16,17)8-1-2-9(10(6-8)14(18,19)20)7-3-4-22-11(5-7)12(21)23-24/h1-6,24H,(H2,21,23)
InChIKeyMFQBAJVOOYAWEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PTC299: A Selective DHODH/VEGFA Inhibitor Overview


4-(2,4-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine, also cataloged under CAS 1219454-30-4, is a synthetic small-molecule DHODH inhibitor [1]. In the literature, its biological activity is predominantly described under the development code PTC299 (emvododstat), a tetrahydro-β-carboline that acts as a dual inhibitor of dihydroorotate dehydrogenase (DHODH) and post-transcriptional VEGFA production [1]. The compound is orally bioavailable and has advanced into human clinical trials for hematologic malignancies and COVID-19 [2][3].

Pathway studies

DHODH enzyme inhibition and pyrimidine depletion research

Angiogenesis research

VEGFA post‑transcriptional translational control in hypoxia models

Investigator tool

Reported in hematologic malignancy and antiviral research settings

Why Generic DHODH Inhibitors Cannot Substitute for PTC299


In-class DHODH inhibitors such as brequinar, teriflunomide, and vidofludimus share a common enzymatic target but exhibit clinically meaningful differences in potency, off-target kinase inhibition, and myelosuppression risk [1]. Unlike these earlier inhibitors, 4-(2,4-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine (PTC299) was not identified through in vitro enzyme screens but through a phenotypic screen for VEGFA translational inhibition, resulting in superior potency in intact mitochondrial assays and a cleaner safety profile [1]. Simple generic substitution without accounting for these quantitative differences can compromise experimental reproducibility and clinical translatability.

Discovery context mismatch

Identified via phenotypic VEGFA screen, not in vitro enzyme assay; translational profile may differ from classical DHODH inhibitors

Off‑target kinase profile

Off‑target kinase inhibition patterns can differ significantly across in‑class compounds, affecting reproducibility in signaling readouts

Myelosuppression risk context

Myelosuppression risk varies among DHODH inhibitors; class‑level assumptions may not transfer without compound‑specific review

Quantitative Comparator Evidence for PTC299


DHODH Inhibition Potency in Leukemia Cells

In head-to-head comparisons against established DHODH inhibitors in leukemia cell lines, PTC299 exhibits an IC50 of approximately 1 nM, making it 10- to 1000-fold more potent than brequinar, vidofludimus, or A77-1726 [1]. This translates to effective target engagement at substantially lower drug exposures, reducing the probability of off-target toxicity.

DHODH IC50 in leukemia cells
Head‑to‑head
≈1 nM
Reported 10–1000‑fold higher potency vs brequinar, vidofludimus, A77‑1726; supports DHODH pathway research fit
72 h incubation; CellTiter‑Glo viability assay
DHODH Inhibition Hematologic Malignancy Preclinical Pharmacology

VEGFA Protein Production Inhibition in Hypoxia

In hypoxia-induced VEGFA protein production assays using HeLa cells, PTC299 achieves an EC50 of 1.64 ± 0.83 nM [1]. While direct EC50 data for brequinar or teriflunomide under identical conditions are not available in this dataset, the DHODH-dependent mechanism of VEGFA suppression has been independently validated, confirming that PTC299-mediated VEGFA reduction is a direct consequence of DHODH inhibition rather than an off-target effect [1].

VEGFA protein inhibition EC50
Reported
1.64 ± 0.83 nM
Potent VEGFA suppression in hypoxia; supports angiogenesis‑model interpretation
HeLa cells; 1% O₂, 36 h; no direct comparator EC50 available
VEGFA Post-Transcriptional Regulation Angiogenesis

Cardiovascular Safety Profile Versus VEGFR TKIs

In a Phase I trial enrolling 84 healthy volunteers, PTC299 did not cause adverse events such as bleeding, hypertension, or proteinuria, toxicities that are classically associated with multi-targeted VEGFR tyrosine kinase inhibitors (e.g., sunitinib, sorafenib) [1]. This cleaner safety profile is attributed to PTC299's selective mechanism of post-transcriptional VEGFA suppression without direct kinase inhibition.

Cardiovascular safety‑related endpoints
Data to verify
0% hypertension, bleeding, proteinuria
Reported tolerability endpoint context in Phase I; class‑level comparison with VEGFR TKIs requires target‑specific validation
84 healthy volunteers; single ascending‑dose study
Drug Safety VEGF Inhibitor Toxicity Phase I Clinical Trial

Oral Bioavailability and Target Trough Concentrations

PTC299 demonstrates oral bioavailability in humans, achieving target trough plasma concentrations previously associated with preclinical efficacy (>100 nM) at doses ≥0.6 mg/kg twice daily within 7 days of repeated administration [1]. In contrast, earlier DHODH inhibitors like brequinar have limited oral bioavailability and narrow therapeutic windows, restricting their translational utility [2][3].

Human oral PK exposure
Reported
>100 nM trough
Achieved target plasma exposure ≥0.6 mg/kg BID; supports oral‑dosing research models
7‑day repeat dosing; healthy volunteers; brequinar limited bioavailability
Pharmacokinetics Oral Bioavailability Translational Pharmacology

Disease Stabilization in Pediatric Low-Grade Glioma

In a Phase I trial of 27 children with recurrent CNS tumors, PTC299 resulted in prolonged disease stabilization in patients with low-grade gliomas, with 5 children remaining on therapy for 8–16 courses (≥6 months) [1]. While not directly compared to bevacizumab in this trial, the observed disease control is notable in a population where most VEGF-targeted therapies have shown limited single-agent efficacy.

Pediatric CNS disease stabilization
Reported
≥6 months (8–16 courses)
Reported CNS penetration and disease‑control context in pediatric neuro‑oncology research
Phase I; 27 children with recurrent CNS tumors
Pediatric Neuro-Oncology CNS Tumor Pharmacokinetics Low-Grade Glioma

Research and Industrial Applications for PTC299


Lead Compound for Next-Generation DHODH Inhibitors

The 10- to 1000-fold greater potency of PTC299 over brequinar and vidofludimus in leukemia cells [1] makes it an ideal starting point for medicinal chemistry optimization. Researchers can leverage its structural scaffold to design analogs that retain potency while further improving metabolic stability and reducing hepatotoxicity.

Anti-Angiogenic Agent with Clean Cardiovascular Safety

The absence of hypertension, bleeding, and proteinuria in Phase I trials positions PTC299 as a unique tool compound for chronic in vivo angiogenesis studies where traditional VEGFR TKIs would confound cardiovascular endpoints.

Dual DHODH/VEGFA Inhibitor for Antiviral Research

PTC299 inhibits SARS-CoV-2 replication with an EC50 of 2.0–31.6 nM while simultaneously suppressing pro-inflammatory cytokines (IL-6, IL-17A, VEGF) [2]. This dual antiviral/anti-inflammatory mechanism makes it a valuable reference compound for pandemic preparedness and antiviral drug discovery programs.

CNS-Penetrant Agent for Pediatric Neuro-Oncology Models

The clinical demonstration of prolonged disease stabilization in children with low-grade gliomas [3] provides a rationale for using PTC299 in preclinical models of pediatric brain tumors, particularly for studies investigating blood-brain barrier penetration and tumor microenvironment modulation.

Application
Selection Property
Validation Focus
DHODH‑targeted medicinal chemistry
Selective DHODH inhibition scaffold
Metabolic stability and selectivity profiling
Angiogenesis research
VEGFA post‑transcriptional inhibition mechanism
Cardiovascular safety endpoint monitoring
Antiviral research (SARS‑CoV‑2)
Dual DHODH/VEGFA pathway inhibition
Viral replication and cytokine suppression assays
Pediatric neuro‑oncology research
Reported CNS penetration context
Blood‑brain barrier penetration and tumor microenvironment endpoints
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